molecular formula C7H6N4O B105844 2-Methyl-6(5H)-pteridinone CAS No. 16041-25-1

2-Methyl-6(5H)-pteridinone

Cat. No.: B105844
CAS No.: 16041-25-1
M. Wt: 162.15 g/mol
InChI Key: UASJWLAVJXEMIA-UHFFFAOYSA-N
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Description

2-Methyl-6(5H)-pteridinone is a heterocyclic compound featuring a pteridine core with a methyl substituent at the 2-position and a ketone group at the 6-position. Pteridinones are structurally related to pterins, which play critical roles in biological systems as cofactors and signaling molecules. For instance, derivatives like (7R)-2-amido-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-6(5H)-pteridinone are key intermediates in synthesizing Volasertib, a Polo-Like Kinase 1 (PLK1) inhibitor used in cancer therapy .

Properties

CAS No.

16041-25-1

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

2-methyl-5H-pteridin-6-one

InChI

InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12)

InChI Key

UASJWLAVJXEMIA-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(=N1)N=CC(=O)N2

Canonical SMILES

CC1=NC=C2C(=N1)N=CC(=O)N2

Synonyms

2-Methyl-6(5H)-pteridinone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6(5H)-pteridinone typically involves the methylation of pteridine derivatives. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a continuous flow setup using a packed column with a suitable catalyst can facilitate the methylation process, reducing reaction times and improving safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6(5H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form tetrahydropteridines.

    Substitution: The amino groups on the pteridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-Methyl-6(5H)-pteridinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6(5H)-pteridinone involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. The compound’s hydroxyl group at the 6-position plays a crucial role in its binding affinity and reactivity with enzymes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The biological and physicochemical properties of pteridinones are heavily influenced by substituent patterns. Below is a comparative analysis of 2-Methyl-6(5H)-pteridinone and structurally related compounds:

Compound Name Substituents Molecular Formula Key Structural Features
This compound 2-methyl, 6-keto C₇H₆N₄O Simplest methyl-substituted pteridinone
4(1H)-Pteridinone, 2,7-diamino-6-phenyl 2,7-diamino, 6-phenyl C₁₂H₁₀N₆O Aromatic phenyl and amino groups enhance π-π interactions
6-Methyl-2-(methylamino)pteridin-4(1H)-one 6-methyl, 2-methylamino C₈H₁₀N₅O Methylamino group improves solubility
2-amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-4(1H)-pteridinone 6-hydroxymethyl, tetrahydro core C₇H₁₁N₅O₂ Hydroxymethyl and saturated ring enhance hydrophilicity
2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydro-6(5H)-pteridinone 2-chloro, 8-cyclopentyl, 7-ethyl C₁₃H₁₇ClN₄O Bulky substituents (cyclopentyl, ethyl) improve target specificity

Key Observations :

  • Amino or hydroxymethyl groups introduce hydrogen-bonding capacity, improving solubility and enzyme binding .
  • Bulky substituents (e.g., cyclopentyl, isopropyl) in derivatives like Volasertib analogs optimize steric interactions with target proteins .

Activity Trends :

  • PLK1 Inhibition : Derivatives with bulky alkyl groups (e.g., isopropyl, cyclopentyl) show enhanced PLK1 binding, as seen in Volasertib .
  • Enzyme Inhibition : Tetrazole and sulfocoumarin hybrids demonstrate multitarget activity, inhibiting both kinases and carbonic anhydrases .

Physicochemical Properties

The substituents significantly alter physicochemical parameters:

Property This compound 6-Methyl-2-(methylamino) variant 6-Hydroxymethyl-tetrahydro variant
Molecular Weight 162.15 g/mol 197.19 g/mol 197.19 g/mol
LogP (Predicted) ~0.5 ~0.2 ~-1.5
Hydrogen Bond Donors 1 2 3
Topological Polar Surface Area 55 Ų 85 Ų 95 Ų

Implications :

  • Lower LogP values correlate with increased hydrophilicity, improving aqueous solubility for compounds like the hydroxymethyl derivative .
  • Higher polar surface area enhances interactions with polar enzyme active sites but may reduce blood-brain barrier penetration.

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